2-Bromo-3-(3-methyl-2-thienyl)-1-propene
Overview
Description
“2-Bromo-3-(3-methyl-2-thienyl)-1-propene” is a chemical compound. It is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . The compound is related to 3-Methylthiophene .
Synthesis Analysis
The synthesis of this compound can be achieved through a process involving 3-Methylthiophene, hydrogen bromide water solution of 48 percent concentration, and aether . The reaction is carried out under whipping condition cooling to 22 below zero degrees, then heating-up to 15 degrees by gradient, and at every temperature spots add isometric aqueous hydrogen peroxide solution of 35 percent concentration .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of less than 25 °C, a boiling point of 173-176 °C (lit.), and a density of 1.572 g/mL at 25 °C (lit.) . It is soluble in Chloroform and Ethyl Acetate, but insoluble in water .Safety and Hazards
Future Directions
The compound is used as a pharmaceutical intermediate . It is used to prepare pyrazolo [3,4-d]pyrimidine derivatives as inhibitors of human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus . It is also used in the synthesis of oral α7 nicotinic receptor agonists . This suggests potential future directions in pharmaceutical research and development.
Mechanism of Action
Target of Action
It is used as a pharmaceutical intermediate to prepare pyrazolo [3,4-d]pyrimidine derivatives . These derivatives are known to inhibit various viruses such as human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus .
Mode of Action
Its derivatives, particularly pyrazolo [3,4-d]pyrimidine derivatives, are known to inhibit viral replication . The compound may interact with its targets, leading to changes that prevent the virus from replicating and spreading.
Biochemical Pathways
Given its use in the synthesis of antiviral compounds, it may be involved in pathways related to viral replication and infection .
Pharmacokinetics
Its solubility in chloroform and ethyl acetate suggests that it may be well-absorbed in the body. Its insolubility in water may affect its distribution and excretion.
Result of Action
Its derivatives are known to inhibit viral replication , which could lead to a decrease in viral load and potentially alleviate symptoms of viral infections.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-(3-methyl-2-thienyl)-1-propene. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature can affect its stability. Furthermore, its solubility in different solvents indicates that the compound’s action and efficacy may be influenced by the chemical environment.
Properties
IUPAC Name |
2-(2-bromoprop-2-enyl)-3-methylthiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-6-3-4-10-8(6)5-7(2)9/h3-4H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWYLTOECROTFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CC(=C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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